Dihydro Astrophloxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

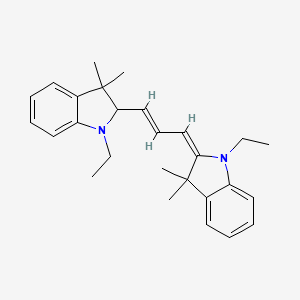

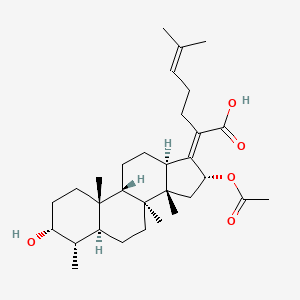

“Dihydro Astrophloxine” is a chemical compound with the molecular formula C27H34N2 and a molecular weight of 386.57200 . It is also known by the name (2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole .

Synthesis Analysis

The synthesis of “Dihydro Astrophloxine” involves a reaction with sodium tetrahydroborate in methanol under an inert atmosphere . The yield of this reaction is approximately 97% .

Molecular Structure Analysis

“Dihydro Astrophloxine” has a complex molecular structure that includes a total of 66 bonds, comprising 32 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 2 tertiary amines (aromatic) .

Wissenschaftliche Forschungsanwendungen

Astrocyte Research and Its Applications

Astrocytes, star-shaped glial cells in the brain and spinal cord, play crucial roles in the nervous system, including support of neuronal function, regulation of neurotransmitter levels, and maintenance of the blood-brain barrier. Research into astrocytes has profound implications for understanding brain health, disease mechanisms, and therapeutic targets.

Gene Expression and Hormonal Regulation

Astrocytes mediate the action of thyroid hormones in the brain, influencing other neural cells through the production and action of triiodothyronine (T3) from thyroxine. Research has shown that T3 significantly changes the expression of genes in astrocytes, affecting pathways like Wnt and Notch, which are critical for brain development and function (B. Morte, Pilar Gil-Ibáñez, J. Bernal, 2018).

Metabolic Interactions and Neuroprotection

Astrocytes are involved in metabolic processes critical for neuronal health, including glutamate regulation and energy supply. They express enzymes and transporters essential for thyroid hormone action and metabolism, indicating a complex interaction with neuronal cells that impacts brain metabolism and function. The active metabolism of thyroxine (T4) to triiodothyronine (T3) within astrocytes underscores their role in brain energy metabolism and neuroprotection (F. Courtin, F. Chantoux, J. Francon, 1986).

Neuroinflammation and Injury Response

Astrocytes play a key role in the brain's response to injury and in neuroinflammatory processes. They can undergo transformation to a pro-inflammatory state, contributing to the brain's defense mechanisms but also to pathological conditions. Research into astrocyte response to stimuli like lipopolysaccharide (LPS) has shed light on their role in neuroinflammation and the potential for targeting astrocytes in treating brain injuries and diseases (P. García-Nogales et al., 1999).

Synaptic Function and Plasticity

Astrocytes contribute to synaptic function and plasticity, affecting learning and memory. They are involved in the uptake and recycling of neurotransmitters, modulating synaptic strength and efficacy. Research demonstrates that astrocytes can regulate excitatory synaptic transmission by controlling glutamate transport, which directly influences synaptic glutamate levels and neural circuitry function (U. Pannasch et al., 2014).

Eigenschaften

IUPAC Name |

(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2/h9-19,24H,7-8H2,1-6H3/b18-13+,25-19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNORCLQFTDDF-KFTWTFIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658053 |

Source

|

| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Astrophloxine | |

CAS RN |

1132970-43-4 |

Source

|

| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)